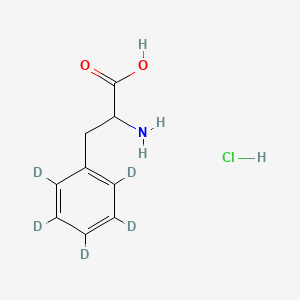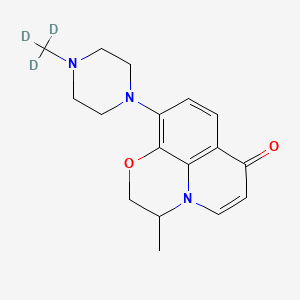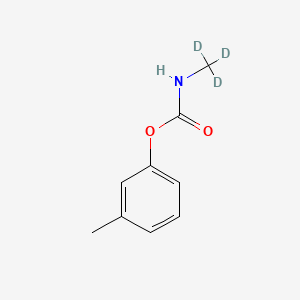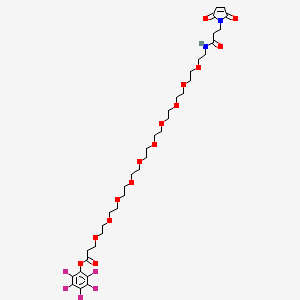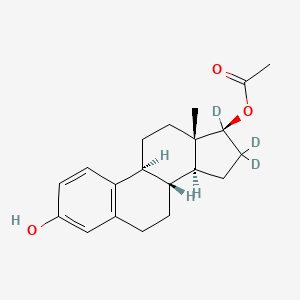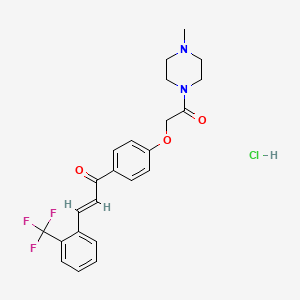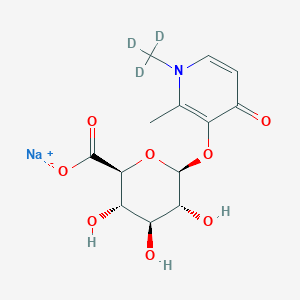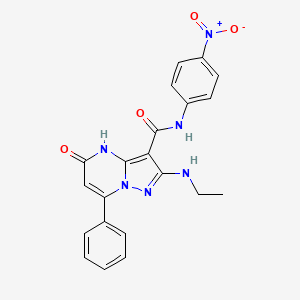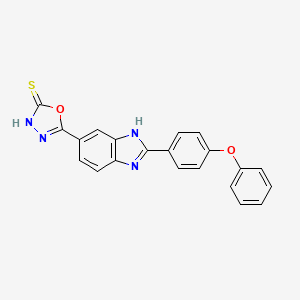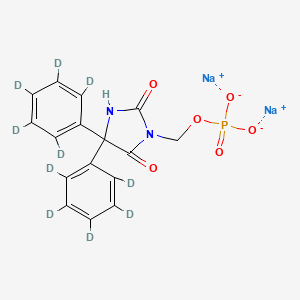
Yap-tead-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Yap-tead-IN-1 is a potent and selective inhibitor of the interaction between Yes-associated protein (YAP) and TEA domain family member (TEAD) transcription factors. This compound is a 17mer peptide that binds to TEAD1 with high affinity, disrupting the YAP-TEAD interaction, which is crucial for the transcriptional activity of YAP. The inhibition of this interaction has significant implications in cancer research, as the YAP-TEAD complex is involved in the regulation of cell proliferation, survival, and migration .
準備方法
Synthetic Routes and Reaction Conditions
Yap-tead-IN-1 is synthesized as a trifluoroacetic acid salt of Peptide 17. The synthesis involves the solid-phase peptide synthesis (SPPS) method, which allows for the sequential addition of amino acids to a growing peptide chain. The peptide is then cyclized to form a stable ring structure, enhancing its binding affinity and specificity for TEAD1 .
Industrial Production Methods
For industrial production, the synthesis of this compound follows a similar SPPS approach but on a larger scale. The process involves automated peptide synthesizers, which can handle the repetitive cycles of deprotection and coupling required for peptide elongation. After synthesis, the peptide is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain the final product .
化学反応の分析
Types of Reactions
Yap-tead-IN-1 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its primary function is to inhibit the YAP-TEAD interaction through competitive binding .
Common Reagents and Conditions
The synthesis of this compound involves standard peptide synthesis reagents such as Fmoc-protected amino acids, coupling agents like HBTU or HATU, and deprotection reagents like piperidine. The cyclization step may require specific conditions to ensure the formation of the desired ring structure .
Major Products Formed
The major product formed from the synthesis of this compound is the cyclic peptide itself. There are no significant by-products as the synthesis is designed to be highly specific and efficient .
科学的研究の応用
Yap-tead-IN-1 has several scientific research applications, particularly in the fields of cancer biology and regenerative medicine. It is used to study the role of the YAP-TEAD interaction in cell proliferation, survival, and migration. By inhibiting this interaction, researchers can investigate the downstream effects on gene expression and cellular behavior .
In cancer research, this compound is used to explore its potential as a therapeutic agent. The YAP-TEAD complex is often dysregulated in various cancers, leading to uncontrolled cell growth and metastasis. Inhibiting this interaction can suppress tumor growth and enhance the efficacy of existing cancer therapies .
作用機序
Yap-tead-IN-1 exerts its effects by binding to the TEAD transcription factors, preventing their interaction with YAP. This inhibition disrupts the formation of the YAP-TEAD complex, which is essential for the transcriptional activation of target genes involved in cell proliferation and survival. The disruption of this complex leads to the downregulation of YAP target genes, thereby inhibiting cell growth and inducing apoptosis in cancer cells .
類似化合物との比較
Several other compounds have been developed to inhibit the YAP-TEAD interaction, including small molecule inhibitors and other peptide-based inhibitors. Some notable examples include:
Yap-tead-IN-1 is unique in its high binding affinity and specificity for TEAD1, making it a valuable tool for studying the YAP-TEAD interaction and its role in cancer biology .
特性
分子式 |
C93H144ClN23O21S2 |
|---|---|
分子量 |
2019.9 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C93H144ClN23O21S2/c1-8-9-27-63-89(135)114-41-19-31-70(114)86(132)101-54(6)77(123)112-68(50-118)84(130)110-66(48-56-23-11-10-12-24-56)83(129)113-69(85(131)108-64(29-14-16-39-96)90(136)117-44-22-34-73(117)91(137)115-42-20-32-71(115)87(133)103-59(76(97)122)35-36-74(120)121)51-140-139-45-37-62(80(126)109-65(46-52(2)3)81(127)105-61(30-18-40-100-93(98)99)78(124)104-60(79(125)107-63)28-13-15-38-95)106-82(128)67(49-57-25-17-26-58(94)47-57)111-88(134)72-33-21-43-116(72)92(138)75(53(4)5)102-55(7)119/h10-12,17,23-26,47,52-54,59-73,75,118H,8-9,13-16,18-22,27-46,48-51,95-96H2,1-7H3,(H2,97,122)(H,101,132)(H,102,119)(H,103,133)(H,104,124)(H,105,127)(H,106,128)(H,107,125)(H,108,131)(H,109,126)(H,110,130)(H,111,134)(H,112,123)(H,113,129)(H,120,121)(H4,98,99,100)/t54-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69?,70-,71-,72-,73-,75-/m0/s1 |
InChIキー |
QRAZSFFSGBFSLJ-SBWHOZIBSA-N |
異性体SMILES |
CCCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(CSSCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)[C@H](CC3=CC(=CC=C3)Cl)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)C)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C |
正規SMILES |
CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)C(CC3=CC(=CC=C3)Cl)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


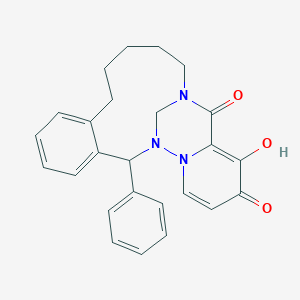
![2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)
